molecular formula C11H13ClO2 B1366349 Iso-Propylphenoxyacetyl Chloride CAS No. 65118-10-7

Iso-Propylphenoxyacetyl Chloride

Cat. No. B1366349
CAS RN: 65118-10-7
M. Wt: 212.67 g/mol
InChI Key: WOKLTCPOXPCYSM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving Iso-Propylphenoxyacetyl Chloride are not detailed in the sources I found .


Physical And Chemical Properties Analysis

Iso-Propylphenoxyacetyl Chloride has a molecular weight of 212.67300 and a density of 1.126g/cm3 . Other physical and chemical properties are not detailed in the sources I found .

Scientific Research Applications

Electrocatalytic Reduction in Synthesis of Anti-Inflammatory Drugs

Iso-Propylphenoxyacetyl Chloride is used as a precursor in the electrosynthesis of important anti-inflammatory drugs. A study demonstrated the electrochemical reduction of such arylethyl chlorides at silver and glassy carbon electrodes, which is significant in drug synthesis processes (Isse, Ferlin, & Gennaro, 2005).

GABA(A) Receptor Activation

Another study focused on the effects of structurally related phenol derivatives, including Iso-Propylphenoxyacetyl Chloride, on chloride inward currents via GABA(A) receptors. The study's findings on the structural determinants for direct agonistic action are crucial in understanding the compound's interaction with neurological pathways (Mohammadi et al., 2001).

Application in CFTR Function Restoration

Research has also explored the induction of CFTR (cystic fibrosis transmembrane conductance regulator) channel function on plasma membranes, where compounds like Iso-Propylphenoxyacetyl Chloride play a role. This is particularly relevant in the context of cystic fibrosis treatment (Rubenstein & Zeitlin, 1998).

Cardiac Myocytes Function Regulation

Iso-Propylphenoxyacetyl Chloride's derivatives also find applications in cardiac physiology. Studies on cardiac myocytes have shown that these compounds are involved in the regulation of action potential duration and resting membrane potential, which is crucial for understanding cardiac function and potential therapeutic applications (Harvey, Clark, & Hume, 1990).

Effect on Electrolyte Transport

In the field of nephrology, studies on electrolyte transport in collecting tubules have found that Iso-Propylphenoxyacetyl Chloride derivatives influence the transport process, which is significant for understanding kidney function and disorders (Iino, Troy, & Brenner, 2005).

Environmental Health Perspectives

Research in environmental health has examined the exposure to derivatives of Iso-Propylphenoxyacetyl Chloride, especially in contexts like neonatal intensive care units. Such studies highlight the need for understanding the environmental impact and health implications of this compound (Calafat et al., 2008).

Mechanism of Action

The mechanism of action of Iso-Propylphenoxyacetyl Chloride is not explicitly detailed in the sources I found .

Safety and Hazards

Specific safety and hazard information for Iso-Propylphenoxyacetyl Chloride is not available in the sources I found .

Future Directions

The future directions of Iso-Propylphenoxyacetyl Chloride are not explicitly mentioned in the sources I found .

properties

IUPAC Name

3-methyl-2-phenoxybutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(2)10(11(12)13)14-9-6-4-3-5-7-9/h3-8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKLTCPOXPCYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)Cl)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461615
Record name Iso-Propylphenoxyacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iso-Propylphenoxyacetyl Chloride

CAS RN

65118-10-7
Record name Iso-Propylphenoxyacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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